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molecular formula C11H7F3N2O2 B8737288 5-hydroxy-2-(4-trifluoromethyl-phenyl)-3H-pyrimidin-4-one

5-hydroxy-2-(4-trifluoromethyl-phenyl)-3H-pyrimidin-4-one

Cat. No. B8737288
M. Wt: 256.18 g/mol
InChI Key: ZABWLHSHNHMVBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08969364B2

Procedure details

To a mixture of 0.05 g (0.26 mmol) 4-trifluoromethylphenylboronic acid, 0.02 g (0.009 mmol Pd EN Cat™ 30, and 0.65 mL 1 M aq Cs2CO3, was added a solution of 0.005 g (0.009 mmol) 1,1′-(bisdiphenylphosphino)ferrocene and 0.03 g (0.17 mmol) 2-chloro-4,5-dimethoxy-pyrimidine in 1 mL THF. The resulting mixture was heated by microwave to 150° C. for 10 minutes. After cooling, the aq layer was removed and the organic phase was filtered and concentrated. To the resulting residue was added 1 mL 33% HBr in AcOH, and the resulting mixture was heated by microwave to 160° C. for 5 min. The resulting solution was diluted with water (2 mL) and loaded onto an SCX column. After washing with MeOH (5 mL), the crude product was eluted off with 2 M ammonia in MeOH. Purification by automated mass-guided HPLC afforded 1.7 mg (4%) 5-hydroxy-2-(4-trifluoromethyl-phenyl)-3H-pyrimidin-4-one. NMR (499 MHz, DMSO-d6): δ 9.85 (br s, 1H); 8.22 (d, J=7.93 Hz, 2H); 7.85 (d, J=8.12 Hz, 2H); 7.63 (br s, 1H). High resolution mass spec (FT/ICR) calc (M+H)+=257.0533 found 257.0532.
Quantity
0.05 g
Type
reactant
Reaction Step One
Name
Cs2CO3
Quantity
0.65 mL
Type
reactant
Reaction Step One
Name
Quantity
0.009 mmol
Type
catalyst
Reaction Step One
[Compound]
Name
1,1′-(bisdiphenylphosphino)ferrocene
Quantity
0.005 g
Type
reactant
Reaction Step Two
Quantity
0.03 g
Type
reactant
Reaction Step Two
Name
Quantity
1 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:13])([F:12])[C:3]1[CH:8]=[CH:7][C:6](B(O)O)=[CH:5][CH:4]=1.C([O-])([O-])=O.[Cs+].[Cs+].Cl[C:21]1[N:26]=[C:25]([O:27]C)[C:24]([O:29]C)=[CH:23][N:22]=1>C1COCC1.[Pd]>[OH:29][C:24]1[C:25](=[O:27])[NH:26][C:21]([C:6]2[CH:7]=[CH:8][C:3]([C:2]([F:13])([F:12])[F:1])=[CH:4][CH:5]=2)=[N:22][CH:23]=1 |f:1.2.3|

Inputs

Step One
Name
Quantity
0.05 g
Type
reactant
Smiles
FC(C1=CC=C(C=C1)B(O)O)(F)F
Name
Cs2CO3
Quantity
0.65 mL
Type
reactant
Smiles
C(=O)([O-])[O-].[Cs+].[Cs+]
Name
Quantity
0.009 mmol
Type
catalyst
Smiles
[Pd]
Step Two
Name
1,1′-(bisdiphenylphosphino)ferrocene
Quantity
0.005 g
Type
reactant
Smiles
Name
Quantity
0.03 g
Type
reactant
Smiles
ClC1=NC=C(C(=N1)OC)OC
Name
Quantity
1 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
150 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling
CUSTOM
Type
CUSTOM
Details
the aq layer was removed
FILTRATION
Type
FILTRATION
Details
the organic phase was filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
ADDITION
Type
ADDITION
Details
To the resulting residue was added 1 mL 33% HBr in AcOH
TEMPERATURE
Type
TEMPERATURE
Details
the resulting mixture was heated by microwave to 160° C. for 5 min
Duration
5 min
ADDITION
Type
ADDITION
Details
The resulting solution was diluted with water (2 mL)
WASH
Type
WASH
Details
After washing with MeOH (5 mL)
WASH
Type
WASH
Details
the crude product was eluted off with 2 M ammonia in MeOH
CUSTOM
Type
CUSTOM
Details
Purification by automated mass-guided HPLC

Outcomes

Product
Name
Type
product
Smiles
OC=1C(NC(=NC1)C1=CC=C(C=C1)C(F)(F)F)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.7 mg
YIELD: PERCENTYIELD 4%
YIELD: CALCULATEDPERCENTYIELD 3.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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